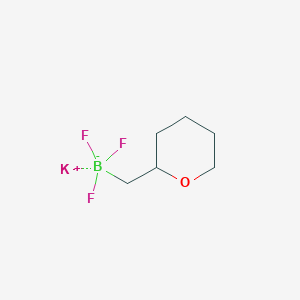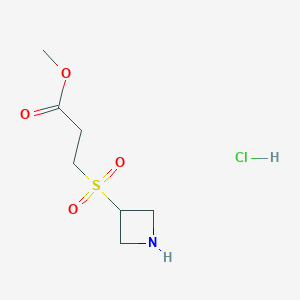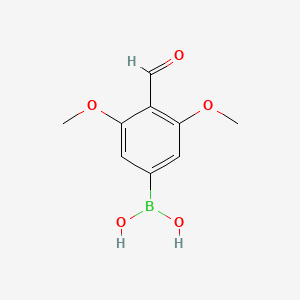
Potassium (tetrahydro-2H-pyran-2-yl)methyltrifluoroborate
Overview
Description
Potassium (tetrahydro-2H-pyran-2-yl)methyltrifluoroborate is a chemical compound with the molecular formula C6H10BF3KO It is a boron-containing compound that features a tetrahydropyran ring, which is a six-membered oxygen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium (tetrahydro-2H-pyran-2-yl)methyltrifluoroborate typically involves the reaction of tetrahydropyran derivatives with boron trifluoride and potassium fluoride. One common method includes the use of tetrahydropyran-2-methanol as a starting material, which is reacted with boron trifluoride etherate in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Potassium (tetrahydro-2H-pyran-2-yl)methyltrifluoroborate undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation reactions, and reducing agents such as sodium borohydride for reduction reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki-Miyaura coupling reactions, the product is typically a biaryl compound, while oxidation reactions may yield hydroxylated derivatives .
Scientific Research Applications
Potassium (tetrahydro-2H-pyran-2-yl)methyltrifluoroborate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of Potassium (tetrahydro-2H-pyran-2-yl)methyltrifluoroborate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The boron atom in the compound can form stable complexes with other molecules, facilitating the formation of new chemical bonds. The tetrahydropyran ring provides steric hindrance, which can influence the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar Compounds
Potassium (tetrahydro-2H-furan-2-yl)methyltrifluoroborate: Similar structure but with a furan ring instead of a pyran ring.
Potassium (tetrahydro-2H-thiopyran-2-yl)methyltrifluoroborate: Contains a sulfur atom in the ring instead of oxygen.
Potassium (tetrahydro-2H-pyran-2-yl)ethyltrifluoroborate: Similar structure but with an ethyl group instead of a methyl group.
Uniqueness
Potassium (tetrahydro-2H-pyran-2-yl)methyltrifluoroborate is unique due to the presence of the tetrahydropyran ring, which provides specific steric and electronic properties that can influence its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and other scientific applications .
Properties
IUPAC Name |
potassium;trifluoro(oxan-2-ylmethyl)boranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BF3O.K/c8-7(9,10)5-6-3-1-2-4-11-6;/h6H,1-5H2;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTKFXCKAUFVCSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CC1CCCCO1)(F)(F)F.[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BF3KO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1408168-78-4 | |
| Record name | potassium trifluoro[(oxan-2-yl)methyl]boranuide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-Chlorophenyl)sulfanyl]-8-azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1457769.png)


![4-([(4-Methoxyphenyl)sulfanyl]methyl)piperidine hydrochloride](/img/structure/B1457772.png)
![2-Chloro-6,7-dihydro-5h-cyclopenta[b]pyridine-3-carboxylic acid hydrate](/img/structure/B1457773.png)
![Ethyl 3-(benzyloxy)bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1457774.png)
![N-[4-(2-furyl)-1,3-thiazol-2-yl]piperidine-4-carboxamide hydrochloride](/img/structure/B1457775.png)
![N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]guanidine methanesulfonate](/img/structure/B1457776.png)
![3-[(Furan-2-yl)methanesulfonyl]azetidine hydrochloride](/img/structure/B1457778.png)

![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile dihydrochloride](/img/structure/B1457784.png)


![4-Chloropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1457791.png)
